molecular formula C11H16N2O B11940844 1-Ethyl-3-methyl-1-(o-tolyl)urea CAS No. 20722-61-6

1-Ethyl-3-methyl-1-(o-tolyl)urea

Katalognummer: B11940844
CAS-Nummer: 20722-61-6
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: HMPWDAVSLOXORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-1-(o-tolyl)urea is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by ethyl, methyl, and o-tolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with ethyl isocyanate and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-methyl-1-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-1-(o-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-ethyl-3-methyl-1-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    1-Ethyl-3-methyl-1-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-Ethyl-3-methyl-1-(m-tolyl)urea: Similar structure but with a meta-tolyl group.

    1-Ethyl-3-methyl-1-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-Ethyl-3-methyl-1-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho position can lead to steric hindrance, affecting how the compound interacts with other molecules.

Eigenschaften

CAS-Nummer

20722-61-6

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

1-ethyl-3-methyl-1-(2-methylphenyl)urea

InChI

InChI=1S/C11H16N2O/c1-4-13(11(14)12-3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3,(H,12,14)

InChI-Schlüssel

HMPWDAVSLOXORS-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1C)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.